molecular formula C19H18N2O3S B2799300 (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one CAS No. 356572-83-3

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Cat. No. B2799300
CAS RN: 356572-83-3
M. Wt: 354.42
InChI Key: FCGRCVJLSPMNNM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds similar to "(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one" often focuses on their synthesis and structural characterization. For instance, derivatives of 5-substituted-2,4-thiazolidinedione, a core structure related to the compound , have been synthesized and analyzed for their structural properties using techniques like IR, NMR, MS spectroscopy, and in some cases, X-ray crystallography. These studies provide insights into the molecular frameworks and the potential for further chemical modifications (Popov-Pergal et al., 2010).

Biological Activities

Compounds within this chemical family have been evaluated for a broad spectrum of biological activities. Research has demonstrated that derivatives of 4-thiazolidinone, a closely related scaffold, exhibit significant biological properties, including antimicrobial and anticancer activities. These studies indicate the potential therapeutic applications of these compounds and highlight their role in the development of new drugs (Deep et al., 2016).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of thiazolidin-4-one derivatives. These compounds have been tested against a variety of pathogenic bacterial and fungal strains, with some showing promising results that could lead to the development of new antimicrobial agents. The structure-activity relationship (SAR) analysis in these studies helps in understanding the molecular features responsible for the biological activity, guiding the design of more potent derivatives (Liu et al., 2000).

Anticancer Research

The anticancer potential of thiazolidin-4-one derivatives has also been explored, with some compounds exhibiting inhibitory activity against various cancer cell lines. This research avenue is particularly promising, as it may lead to the discovery of novel anticancer agents with specific mechanisms of action. These studies not only highlight the therapeutic potential of these compounds but also contribute to the understanding of their interaction with biological targets (Kaminskyy et al., 2016).

properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRCVJLSPMNNM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.